molecular formula C15H22N2O3S B14725629 Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate CAS No. 5490-56-2

Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate

Cat. No.: B14725629
CAS No.: 5490-56-2
M. Wt: 310.4 g/mol
InChI Key: OBNSUVORZAKKER-UHFFFAOYSA-N
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Description

Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate is a complex organic compound with a unique structure that combines an indole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the 3-methylamino-2-butyl and 5-methylthio groups. The final step involves the formation of the bicarbonate salt. Common reagents used in these reactions include indole derivatives, methylamine, and thiol compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole, 3-(2-aminoethyl)-5-methylthio-: Similar structure but with an aminoethyl group instead of a methylamino-butyl group.

    Indole, 3-(3-methylamino-2-propyl)-5-methylthio-: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5490-56-2

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

hydrogen carbonate;methyl-[3-(5-methylsulfanyl-1H-indol-3-yl)butan-2-yl]azanium

InChI

InChI=1S/C14H20N2S.CH2O3/c1-9(10(2)15-3)13-8-16-14-6-5-11(17-4)7-12(13)14;2-1(3)4/h5-10,15-16H,1-4H3;(H2,2,3,4)

InChI Key

OBNSUVORZAKKER-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C=C(C=C2)SC)C(C)[NH2+]C.C(=O)(O)[O-]

Origin of Product

United States

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